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Abstract

This technical guide provides a comprehensive overview of Bis(2-chlorophenyl)
cyanocarbonimidodithioate, a molecule of interest within the broader class of
cyanocarbonimidodithioates. While direct and extensive research on this specific compound is
not widely published, this document synthesizes available data, explores its chemical
characteristics based on its structural motifs, and extrapolates potential applications in the
fields of medicinal chemistry and materials science. By examining the synthesis, potential
mechanisms of action, and relevant experimental protocols of analogous compounds, this
guide aims to equip researchers with the foundational knowledge necessary to investigate and
unlock the potential of Bis(2-chlorophenyl) cyanocarbonimidodithioate.

Introduction and Chemical Identity
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Bis(2-chlorophenyl) cyanocarbonimidodithioate, identified by the CAS number 152382-52-
0, is an organic compound featuring a central cyanocarbonimidodithioate core flanked by two
2-chlorophenyl substituents. Its molecular formula is C1aHsCI2N2Sz, with a molecular weight of
approximately 339.26 g/mol . The presence of the cyanoimine and dithioate functionalities
suggests a rich and varied reactivity profile, making it a candidate for investigation in several
chemical and biological contexts. The 2-chloro substitution on the phenyl rings is expected to
significantly influence the molecule's electronic properties, solubility, and metabolic stability,
factors of critical importance in drug design and materials science.

Core Chemical Structure and Properties

A summary of the key chemical identifiers and properties for Bis(2-chlorophenyl)
cyanocarbonimidodithioate is presented in Table 1.

Property Value Source
CAS Number 152382-52-0 [1]
Molecular Formula C14HsCl2N2S2 [1]
Molecular Weight 339.26 g/mol [1]

) C1=CC=C(C(=C1)ChHSC(=NC#
Canonical SMILES Inferred from name
N)SC2=CC=CC=C2CI

INChl Key Inferred from structure

Synthesis and Mechanistic Considerations

While a specific, detailed synthesis protocol for Bis(2-chlorophenyl)
cyanocarbonimidodithioate is not readily available in peer-reviewed literature, its structure
suggests a plausible synthetic route based on the established chemistry of
cyanocarbonimidodithioates and related sulfur-containing compounds. A likely approach
involves the reaction of a suitable precursor with 2-chlorothiophenol.

Postulated Synthetic Pathway

A general and logical synthetic approach would likely involve the reaction of a cyanogen halide
or a related electrophilic cyanating agent with a salt of 2-chlorothiophenol, or a multi-step
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process starting from carbon disulfide.

Conceptual Synthesis Workflow:

Reactants

2-Chlorothiophenol Deprotonation

Intermediates
v
Base (e.g., NaH, K2CO3) 2-Chlorophenylthiolate
Product
Further reaction and y
[ P } Reaction with amine source { e ] S-alkylation/arylation Bis(2-chlorophenyl)
Carbon Disulfide (CS2) Dithiocarbamate Analog cyanocarbonimidodithioate
\ Nucleophilic Attack

@Iectrophilic Cyanogen Source (e.g., BrCN, (SCN)ZJ

Click to download full resolution via product page
Caption: Postulated synthetic pathways for Bis(2-chlorophenyl) cyanocarbonimidodithioate.

The synthesis of related diaryl dithiocarbamates often proceeds via the deprotonation of a
diarylamine followed by the addition of carbon disulfide.[1] While our target molecule is not a
dithiocarbamate, analogous principles of nucleophilic addition to carbon disulfide or a related
electrophile, followed by reaction with a cyanating agent, could be applicable.

Key Mechanistic Insights

The core of the synthetic strategy would rely on the nucleophilicity of the sulfur atom in 2-
chlorothiophenol (or its corresponding thiolate). The reaction would likely proceed via a
nucleophilic substitution or addition mechanism. The choice of solvent and base would be
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critical to control the reactivity and minimize side reactions, such as the oxidative dimerization
of the thiophenol to form a disulfide.

Potential Applications in Drug Discovery and
Development

The structural features of Bis(2-chlorophenyl) cyanocarbonimidodithioate suggest several
avenues for investigation in drug discovery. The presence of two chlorophenyl groups can
enhance lipophilicity, potentially improving membrane permeability. The
cyanocarbonimidodithioate core is a bioisostere for other functional groups and can participate
in various non-covalent interactions with biological targets.

Anticancer and Antimicrobial Potential

Many "bis" compounds, including bisindoles and bis-triazines, have demonstrated significant
biological activity, including anticancer and antimicrobial effects.[2][3] The ability of the sulfur
atoms to coordinate with metal ions in metalloenzymes, and the potential for the cyano group
to act as a hydrogen bond acceptor, are features that could be exploited in the design of
enzyme inhibitors. For instance, thiosemicarbazones, which share some structural similarities,
are known to exhibit antitumor activity.[4]

Enzyme Inhibition

The cyanocarbonimidodithioate moiety could potentially target the active sites of various
enzymes. The sulfur atoms could interact with cysteine residues, while the overall shape and
electronic distribution of the molecule could allow for specific binding to enzyme pockets.

Hypothesized Mechanism of Enzyme Inhibition:
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Hypothetical Enzyme Inhibition Workflow
Bis(2-chlorophenyl) Enzyme Active Site
cyanocarbonimidodithioate (e.g., containing Cysteine, Histidine)
Non-covalent Binding
(Hydrophobic, H-bonding)
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Covalent Adduct Formation
(Thiol-disulfide exchange or Michael addition

(Enzyme Inhibition)

Click to download full resolution via product page
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Caption: A conceptual workflow for the potential enzyme inhibitory activity.

Experimental Protocols and Characterization

Due to the limited availability of specific experimental data for Bis(2-chlorophenyl)
cyanocarbonimidodithioate, this section provides generalized protocols that would be
applicable for its synthesis and characterization, based on established methods for analogous
compounds.

General Synthetic Protocol (Hypothetical)

e Thiolate Formation: To a solution of 2-chlorothiophenol (2.0 eq) in an anhydrous aprotic
solvent (e.g., THF, DMF), add a suitable base such as sodium hydride (2.1 eq) portion-wise
at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
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» Reaction with Cyanogen Source: To the resulting thiolate solution, add a solution of a
cyanogen source (1.0 eq), such as cyanogen bromide, dropwise at 0 °C.

» Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24
hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

e Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous
solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl
acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate,
and concentrate under reduced pressure. Purify the crude product by column
chromatography on silica gel.

Characterization Techniques

The synthesized compound should be characterized using a suite of standard analytical

techniques to confirm its identity and purity.
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Technique

Expected Observations

1H NMR

Aromatic protons of the 2-chlorophenyl groups
would appear in the aromatic region (typically &
7.0-8.0 ppm). The integration and splitting
patterns would be consistent with a disubstituted

benzene ring.

13C NMR

Resonances corresponding to the aromatic
carbons, the carbon of the cyano group, and the
central carbon of the cyanocarbonimidodithioate

core would be observed.

FT-IR

A characteristic sharp peak for the cyano (C=N)
stretch would be expected around 2150-2250
cm~1, Bands corresponding to C=N and C-S

stretches would also be present.

Mass Spectrometry

The molecular ion peak corresponding to the
exact mass of the compound (C14HsCl2N2Sz2)
should be observed, along with a characteristic

isotopic pattern for the two chlorine atoms.

Elemental Analysis

The experimentally determined percentages of
Carbon, Hydrogen, Nitrogen, and Sulfur should
be in close agreement with the calculated

values.

Safety and Handling

As with any chemical compound where toxicological data is scarce, Bis(2-chlorophenyl)

cyanocarbonimidodithioate should be handled with care.

» Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety

goggles, gloves, and a lab coat.

» Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any potential dust or

vapors.
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» Disposal: Dispose of the compound and any contaminated materials in accordance with
local, state, and federal regulations.

Future Directions and Conclusion

Bis(2-chlorophenyl) cyanocarbonimidodithioate represents an under-explored area of
chemical space. The foundational information and extrapolated insights provided in this guide
are intended to serve as a starting point for further investigation. Future research should focus
on:

» Definitive Synthesis and Characterization: Developing and publishing a robust, high-yield
synthesis protocol and comprehensive characterization data.

» Biological Screening: Evaluating the compound's activity in a broad range of biological
assays, including anticancer, antimicrobial, and enzyme inhibition screens.

» Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs with different
substitution patterns on the phenyl rings to understand the key structural determinants of
activity.

In conclusion, while direct experimental data on Bis(2-chlorophenyl)
cyanocarbonimidodithioate is limited, its chemical structure suggests a molecule with
significant potential. Through systematic investigation, its utility in drug discovery and other
scientific disciplines can be thoroughly explored.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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